

Comprehensive Analytical Comparison Guide: 1-(1-Aminoethyl)cyclohexan-1-ol

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Compound of Interest

Compound Name: 1-(1-Aminoethyl)cyclohexan-1-ol

Cat. No.: B1282893

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Executive Summary & Structural Context[1][2][3][4]

1-(1-Aminoethyl)cyclohexan-1-ol represents a specific class of gem-disubstituted cyclohexane derivatives functioning as

-amino alcohols. This structural motif—a cyclohexane ring bearing both a hydroxyl group and a chiral 1-aminoethyl side chain at the C1 position—serves as a critical scaffold in the synthesis of NMDA receptor antagonists and tramadol-like analgesics.

The analytical challenge lies in distinguishing this molecule from its structural isomers (e.g., 1-(2-aminoethyl)cyclohexan-1-ol) and its synthetic precursors (e.g., 1-acetylcyclohexanol). This guide provides a definitive cross-referencing framework using NMR, MS, and IR data to validate structural integrity.

Structural Criticality

- **Chirality:** The C1' position (on the ethyl chain) is a chiral center. The C1 position on the ring is pseudo-asymmetric.
- **Basicity:** The primary amine () creates a distinct ionization profile compared to the neutral precursor ketone.
- **Stability:** Susceptible to dehydration (loss of) under acidic conditions to form endocyclic or exocyclic alkenes.

Spectroscopic Cross-Referencing (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the target from regioisomers. The diagnostic signal is the methine proton of the ethyl side chain.

Comparative -NMR Data Table (400 MHz,)

Feature	Target: 1-(1-Aminoethyl)cyclohexan-1-ol	Isomer: 1-(2-Aminoethyl)cyclohexan-1-ol	Precursor: 1-Acetylcyclohexanol
Side Chain Methine/Methylene	2.80 - 2.95 ppm (1H, q)(Diagnostic Quartet)	2.75 ppm (2H, t) (Triplet,)	N/A
Methyl Group	1.05 - 1.15 ppm (3H, d)(Doublet,)	N/A (Part of chain)	2.15 ppm (3H, s) (Singlet, Acetyl)
Ring Protons ()	1.20 - 1.70 ppm (Multiplets)	1.20 - 1.70 ppm (Multiplets)	1.30 - 1.80 ppm (Multiplets)
Exchangeable Protons	Broad singlets ()Disappear with shake	Broad singlets ()	Broad singlet (only)

Mechanistic Insight

In the target molecule, the methyl group couples with the single methine proton at C1', splitting it into a quartet. In the 1-(2-aminoethyl) isomer, the side chain is linear (

), resulting in triplet splitting patterns. The precursor 1-acetylcyclohexanol lacks the amine and displays a sharp methyl singlet characteristic of a methyl ketone, significantly deshielded (

) compared to the target's methyl doublet (

).

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (EI, 70 eV) provides the most rapid confirmation of the amine functionality via alpha-cleavage rules.

Fragmentation Pathway Analysis

The molecular ion (

) is often weak or absent due to the stability of the fragment ions. The primary fragmentation is driven by the nitrogen atom (alpha-cleavage).

- Base Peak (

- 44): The bond between the cyclohexane ring (C1) and the ethyl group (C1') cleaves. The positive charge remains on the nitrogen-containing fragment.

- Mechanism:

- cleavage relative to the amine.

- Fragment:

- (

- 44).

- Note: This peak is diagnostic for the 1-aminoethyl moiety.

- Comparison with Precursor (1-Acetylcyclohexanol):

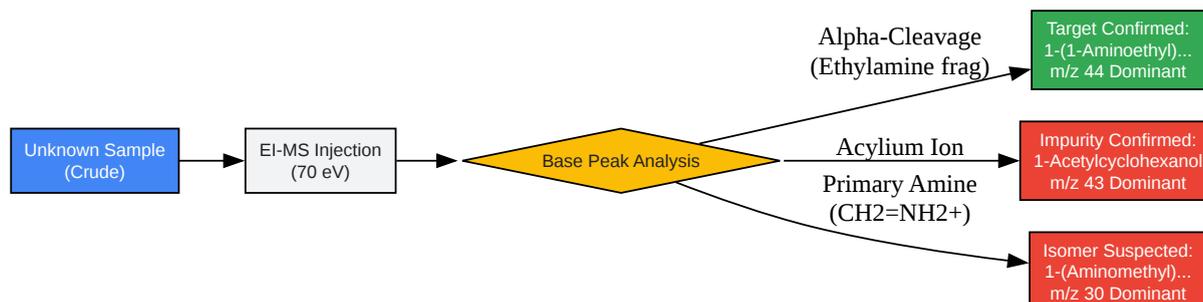
- Base Peak (

- 43): The acetyl group forms the acylium ion

- .

- Differentiation: A base peak of 44 vs. 43 is the immediate "Go/No-Go" quality check.

Visualization: Fragmentation & Identification Workflow



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Caption: Analytical decision tree based on Mass Spectrometry alpha-cleavage fragmentation patterns.

Experimental Protocol: Characterization Standard Preparation

To validate analytical methods, a high-purity reference standard must be generated. The following protocol utilizes the Henry Reaction followed by reduction, avoiding the unstable hemi-aminal intermediates often found in direct reductive amination of sterically hindered ketones.

Step 1: Henry Reaction (Nitro-Aldol)

- Reagents: Cyclohexanone, Nitroethane, catalytic DBU.
- Procedure: Stir cyclohexanone with nitroethane (1.2 eq) and DBU (0.1 eq) in acetonitrile.
- Intermediate: 1-(1-nitroethyl)cyclohexan-1-ol.
- Checkpoint: IR spectrum shows strong stretches (1550, 1370

) and

stretch (

).

Step 2: Catalytic Hydrogenation (Reduction)

- Reagents: Raney Nickel or
,
(50 psi), Methanol.
- Procedure:
 - Dissolve nitro-alcohol in MeOH.
 - Add catalyst (10 wt%).
 - Hydrogenate for 12 hours.
 - Filter through Celite to remove catalyst.
- Purification: The crude amine is basic.
 - Dissolve residue in
.
 - Extract with
(Amine moves to aqueous phase; non-basic impurities stay in organic).
 - Basify aqueous layer with
to pH 12.
 - Extract back into DCM, dry over
, and concentrate.

Step 3: Purity Validation (Self-Validating)

- HPLC Method: C18 Column, Gradient 5% to 95% ACN in Water (0.1% TFA).
- Detection: ELSD (Evaporative Light Scattering) is required as the molecule lacks a strong UV chromophore (no aromatic rings).
- Criteria: Single peak >98% area.

Infrared (IR) Spectroscopy Profile

While less specific than NMR, IR is crucial for rapid "fingerprinting" of functional groups.

Functional Group	Wavenumber (ngcontent-ng-c4120160419=""_ngghost-ng-c3115686525=""class="inline ng-star-inserted">)	Description
O-H Stretch	3200 - 3400	Broad, strong.[1] Indicates alcohol.[1][2]
N-H Stretch	3300 - 3500	Two weak/medium bands (Primary amine doublet). Often overlaps with OH.
C-H Stretch	2850 - 2950	Strong. Cyclohexane ring methylene modes.
N-H Bend	1580 - 1650	Medium "scissoring" vibration.
C-O Stretch	1050 - 1150	Strong. Tertiary alcohol characteristic.

Differentiation Note: The absence of a strong Carbonyl peak at confirms the reduction of the ketone precursor.

References

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- Moustafa, A. H., et al. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs. Arabian Journal of Chemistry. Retrieved from [\[Link\]](#)
 - Note: Provides experimental validation for the synthesis and NMR characterization of similar 1-(aminoethyl)

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Sources

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- [2. rroj.com \[rroj.com\]](#)
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